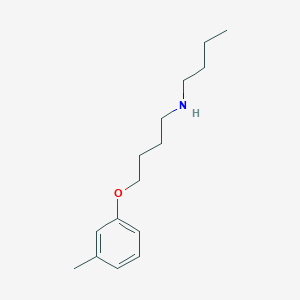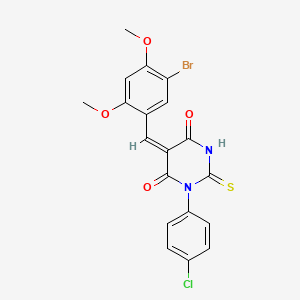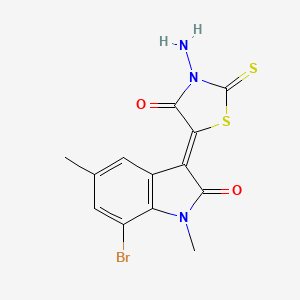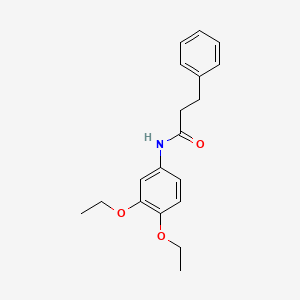
N-benzyl-2,2-bis(3-methylphenyl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-2,2-bis(3-methylphenyl)cyclopropanecarboxamide, also known as BMPCBA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. BMPCBA is a cyclopropane carboxamide derivative that has shown promising results in scientific research, particularly in the areas of cancer treatment and drug development.
Mécanisme D'action
The mechanism of action of N-benzyl-2,2-bis(3-methylphenyl)cyclopropanecarboxamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in cancer cell growth and proliferation. This compound has been shown to inhibit the activity of histone deacetylase enzymes, which are involved in the regulation of gene expression. Inhibition of histone deacetylase enzymes has been linked to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells, induces apoptosis, and inhibits the activity of histone deacetylase enzymes. In vivo studies have shown that this compound reduces tumor growth and metastasis in animal models of cancer. This compound has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-benzyl-2,2-bis(3-methylphenyl)cyclopropanecarboxamide has several advantages for lab experiments, including its ease of synthesis, high purity, and stability. However, this compound also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on N-benzyl-2,2-bis(3-methylphenyl)cyclopropanecarboxamide. One direction is to investigate its potential as a therapeutic agent for cancer treatment. Further studies are needed to determine the optimal dosage and administration route for this compound, as well as its potential side effects. Another direction is to explore its potential as a building block for synthesizing novel compounds with therapeutic applications. This compound can also be used as a chiral auxiliary in organic synthesis, enabling the synthesis of chiral compounds. Further studies are needed to explore the potential of this compound in this area.
Méthodes De Synthèse
N-benzyl-2,2-bis(3-methylphenyl)cyclopropanecarboxamide can be synthesized through a multistep process starting from commercially available materials. The synthesis involves the reaction of 3-methylphenylmagnesium bromide with benzylideneacetone, followed by the reaction with ethyl chloroformate to obtain the intermediate compound. The final step involves the reaction of the intermediate compound with cyclopropanecarbonyl chloride in the presence of a base to obtain this compound.
Applications De Recherche Scientifique
N-benzyl-2,2-bis(3-methylphenyl)cyclopropanecarboxamide has been extensively studied for its potential applications in various fields, including cancer treatment, drug development, and organic synthesis. In cancer treatment, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for developing anticancer drugs. In drug development, this compound has been used as a building block for synthesizing various compounds with potential therapeutic applications. This compound has also been used as a chiral auxiliary in organic synthesis, enabling the synthesis of chiral compounds.
Propriétés
IUPAC Name |
N-benzyl-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO/c1-18-8-6-12-21(14-18)25(22-13-7-9-19(2)15-22)16-23(25)24(27)26-17-20-10-4-3-5-11-20/h3-15,23H,16-17H2,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVEKIGCZKGIDHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CC2C(=O)NCC3=CC=CC=C3)C4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90387251 |
Source


|
| Record name | N-benzyl-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90387251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6076-18-2 |
Source


|
| Record name | N-benzyl-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90387251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(dimethylamino)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4970955.png)
![ethyl 1-(4-chlorophenyl)-4-[(4-chlorophenyl)amino]-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B4970958.png)
![5-(1-isopropyl-4-piperidinyl)-3-(4-morpholinylcarbonyl)-1-(2-phenylethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4970961.png)

![5-[(benzylamino)methylene]-1,3-dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4970970.png)
![N-{2-[2-(2-iodophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine](/img/structure/B4970971.png)

![N~1~-(3,5-dimethylphenyl)-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4971008.png)

![3-(1-azocanylcarbonyl)-6-(3-chlorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B4971022.png)
![N-benzyl-5-[(2,5-dimethylphenoxy)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B4971023.png)
![N-{4-[(2-phenoxypropanoyl)amino]phenyl}benzamide](/img/structure/B4971029.png)
